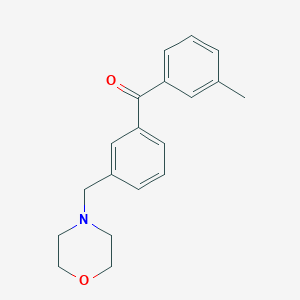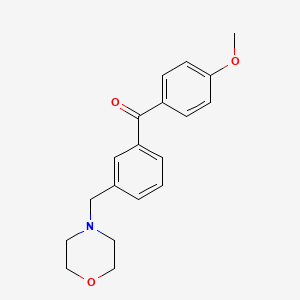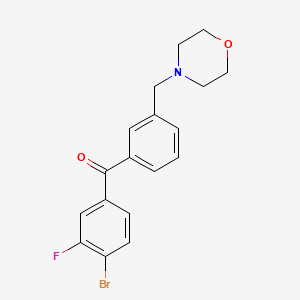![molecular formula C9H6F3NO2 B1324911 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile CAS No. 952182-87-5](/img/structure/B1324911.png)
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile
カタログ番号 B1324911
CAS番号:
952182-87-5
分子量: 217.14 g/mol
InChIキー: XTQXYXSBPWLFPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, commonly referred to as TFPA, is an organic compound used in a variety of scientific research applications. It is a compound that has been studied extensively in the past decade due to its potential applications in the fields of chemistry, biochemistry, and physiology. The purpose of
科学的研究の応用
Electrochemical Oxidation Studies
- Electrochemical Oxidation Properties : Research on compounds similar to 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, such as 2,4,6-tri-tert-butylphenol, has explored their electrochemical oxidation properties in solvents like acetonitrile. These studies provide insights into the oxidation behavior of phenoxy radicals and phenoxides, which are relevant to understanding the electrochemical properties of this compound (Richards, Whitson, & Evans, 1975).
Synthesis and Properties of Derivatives
- Synthesis of Derivatives : Studies on the synthesis and properties of derivatives related to this compound, such as 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives, shed light on the optical and electrochemical properties of these compounds. This knowledge is valuable for understanding the behavior of this compound derivatives in various applications (Dainyte et al., 2014).
Redox Properties
- Redox Behavior : Research has been conducted on the redox properties of compounds containing phenol fragments, similar to this compound. These studies are important for understanding the redox behavior and potential applications of this compound in areas such as antioxidants or electrochemical sensors (Osipova et al., 2011).
Analysis and Detection Techniques
- Analytical Techniques for Phenoxy Compounds : Techniques like high-performance liquid chromatography (HPLC) have been developed for analyzing phenoxy acid salts and esters in various formulations. These methods could be adapted for the analysis of this compound in different matrices (Harvey, 1986).
Interaction Studies
- Helix-Helix Interactions : The study of simple molecules like 2-amino-4-(thiazolin-2-yl)phenol in acetonitrile can provide insights into the interaction patterns of this compound. Understanding these interactions is essential for applications in molecular design and synthesis (Stefankiewicz, Cian, & Harrowfield, 2011).
特性
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQXYXSBPWLFPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,4-Difluoro-4'-piperidinomethyl benzophenone
898775-63-8
3,5-Difluoro-4'-piperidinomethyl benzophenone
898775-67-2

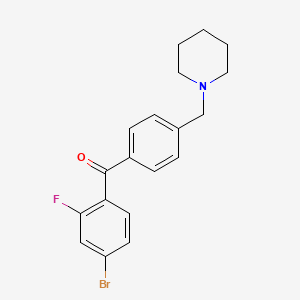


![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)
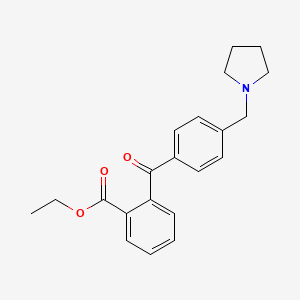
![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)
![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)
![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)
![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)

